molecular formula C16H18BrNO2S B225180 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine

Cat. No. B225180
M. Wt: 368.3 g/mol
InChI Key: AWEGCIAYNYONQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as BSNP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. BSNP is a sulfonamide that contains a piperidine ring and a bromonaphthalene moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. These mechanisms contribute to the anti-inflammatory and anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. This compound is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, this compound has some limitations as well. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several potential future directions for research. One area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its effectiveness against different types of cancer. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to reduce the production of inflammatory cytokines, and further studies could explore its effectiveness in treating inflammatory diseases. Additionally, this compound could be studied for its potential as an antimicrobial agent, as it has been found to be effective against certain bacterial strains.

Synthesis Methods

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been synthesized using several methods, including the reaction between 4-bromo-1-naphthalenesulfonyl chloride and 2-methylpiperidine in the presence of a base. Another method involves the reaction between 4-bromo-1-naphthalenesulfonic acid and 2-methylpiperidine in the presence of a dehydrating agent. The synthesis of this compound has also been achieved using microwave-assisted reactions and other innovative techniques.

Scientific Research Applications

1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C16H18BrNO2S/c1-12-6-4-5-11-18(12)21(19,20)16-10-9-15(17)13-7-2-3-8-14(13)16/h2-3,7-10,12H,4-6,11H2,1H3

InChI Key

AWEGCIAYNYONQO-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.